A Technical Guide to 4-tert-Butylbenzophenone (CAS: 22679-54-5): Properties, Synthesis, and Applications for the Research Professional
A Technical Guide to 4-tert-Butylbenzophenone (CAS: 22679-54-5): Properties, Synthesis, and Applications for the Research Professional
Abstract: This technical guide provides a comprehensive overview of 4-tert-Butylbenzophenone (CAS No. 22679-54-5), a substituted aromatic ketone of significant interest in synthetic organic chemistry. This document details its physicochemical properties, provides in-depth analysis of its spectroscopic characteristics, outlines a standard synthetic protocol, discusses its chemical reactivity, and explores its applications. The content is specifically curated for researchers, chemists, and professionals in drug development who may utilize this compound as a building block or chemical intermediate.
Chemical Identity and Physicochemical Properties
4-tert-Butylbenzophenone is a diaryl ketone characterized by a benzoyl group attached to a benzene ring bearing a tert-butyl substituent at the para-position. This substitution pattern imparts specific solubility and reactivity characteristics to the molecule. Its core properties are summarized below.
Table 1: Physicochemical Properties of 4-tert-Butylbenzophenone
| Property | Value | Source(s) |
| CAS Number | 22679-54-5 | |
| Molecular Formula | C₁₇H₁₈O | |
| Molecular Weight | 238.32 g/mol | |
| IUPAC Name | (4-tert-butylphenyl)(phenyl)methanone | |
| Synonyms | 4-(t-Butyl)benzophenone, p-tert-Butylbenzophenone | |
| Appearance | White solid | |
| Melting Point | 38 - 41 °C (100.4 - 105.8 °F) | |
| Boiling Point | 168 - 170 °C at 2 mmHg | |
| Density | 1.017 g/cm³ | |
| Flash Point | 150 °C (302 °F) | |
| Solubility | While specific data is limited, its structure—a large nonpolar aromatic body with a polar ketone group—suggests it is poorly soluble in water but should be soluble in common organic solvents like ethanol, acetone, ethers, and toluene, following the "like dissolves like" principle. | |
| Octanol/Water Partition Coefficient (logP) | 4.9 (Computed) | |
| InChIKey | DFYJCXSOGSYMAJ-UHFFFAOYSA-N |
Spectroscopic Characterization for Structural Verification
Accurate identification of 4-tert-Butylbenzophenone is critical. The following spectroscopic data are characteristic of the compound's structure.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides key structural information through analysis of the molecular ion and its fragmentation patterns.
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Molecular Ion (M⁺•): A prominent peak is expected at m/z = 238, corresponding to the molecular weight of the compound.
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Key Fragmentation Patterns: The fragmentation of aromatic ketones is often driven by cleavage of the bonds adjacent to the carbonyl group.
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Loss of tert-Butyl Radical ([M-57]⁺): A very common fragmentation pathway involves the α-cleavage and loss of the stable tert-butyl radical (•C(CH₃)₃), resulting in a benzoyl-substituted cation at m/z = 181 .
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Benzoyl Cation ([C₆H₅CO]⁺): Cleavage of the bond between the carbonyl carbon and the tert-butylated phenyl ring yields the benzoyl cation at m/z = 105 , which is often a significant peak in the spectrum of benzophenones.
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Phenyl Cation ([C₆H₅]⁺): Further fragmentation of the benzoyl cation through loss of carbon monoxide (CO) can produce the phenyl cation at m/z = 77 .
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tert-Butyl Phenyl Cation ([ (CH₃)₃CC₆H₄]⁺): Cleavage can also result in a fragment at m/z = 133 .
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Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups within the molecule.
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C=O (Ketone) Stretch: A strong, sharp absorption band is observed in the range of 1650-1670 cm⁻¹ , which is characteristic of a diaryl ketone. The conjugation with both aromatic rings lowers the frequency compared to a simple aliphatic ketone.
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C-H (Aromatic) Stretch: Peaks appearing just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹ ) are indicative of the C-H bonds on the aromatic rings.
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C-H (Aliphatic) Stretch: Strong absorptions below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) correspond to the C-H bonds of the tert-butyl group.
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C=C (Aromatic) Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework.
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¹H NMR Spectrum:
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δ ~1.3 ppm (singlet, 9H): A large singlet integrating to nine protons is characteristic of the chemically equivalent methyl protons of the tert-butyl group.
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δ ~7.4-7.8 ppm (multiplet, 9H): The aromatic protons will appear in this downfield region. The spectrum will be complex due to the coupling between protons on both rings. The two protons ortho to the carbonyl on the unsubstituted ring and the two protons ortho to the carbonyl on the substituted ring are typically the most deshielded.
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¹³C NMR Spectrum:
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δ ~196 ppm: The carbonyl carbon (C=O) signal, which is characteristically downfield.
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δ ~155-157 ppm: The quaternary aromatic carbon attached to the tert-butyl group.
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δ ~128-138 ppm: A series of signals corresponding to the other aromatic carbons.
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δ ~35 ppm: The quaternary carbon of the tert-butyl group.
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δ ~31 ppm: The methyl carbons of the tert-butyl group.
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Synthesis and Reactivity
Synthesis via Friedel-Crafts Acylation
The most direct and common method for preparing 4-tert-Butylbenzophenone is the Friedel-Crafts acylation of tert-butylbenzene with benzoyl chloride. This reaction is a classic example of electrophilic aromatic substitution.
Causality of Experimental Choices:
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Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a powerful Lewis acid required to generate the highly electrophilic acylium ion from benzoyl chloride. Anhydrous conditions are critical as water would hydrolyze the catalyst and the acyl chloride.
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Solvent: A non-reactive, non-polar solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is typically used to dissolve the reactants without participating in the reaction.
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Temperature Control: The reaction is initially cooled to control the exothermic generation of the acylium ion and prevent side reactions. It is then allowed to warm to drive the substitution reaction to completion.
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Aqueous Workup: The reaction is quenched with cold water or dilute acid to hydrolyze the aluminum chloride complex with the product ketone, liberating the final product and dissolving the inorganic salts.
Experimental Protocol: Synthesis of 4-tert-Butylbenzophenone
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Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Maintain an inert atmosphere (e.g., nitrogen or argon).
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Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq.) and dry dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
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Reactant Addition: In the dropping funnel, combine tert-butylbenzene (1.2 eq.) and benzoyl chloride (1.0 eq.). Add this mixture dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the benzoyl chloride.
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Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step should be performed in a fume hood due to the evolution of HCl gas.
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Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
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Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization (e.g., from ethanol or hexanes) or column chromatography on silica gel to yield the pure 4-tert-Butylbenzophenone.
Visualization of Synthetic Workflow
Caption: Friedel-Crafts acylation workflow for 4-tert-Butylbenzophenone.
Applications in Research and Industry
While specific, large-scale industrial applications for 4-tert-Butylbenzophenone are not as widely documented as for other benzophenones, its structure makes it a valuable compound in several areas:
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Synthetic Intermediate: Its primary role is as a building block in organic synthesis. The ketone functionality can be transformed into alcohols, alkenes, or other groups, while the aromatic rings can undergo further substitution, making it a versatile precursor for more complex molecules.
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Photoinitiators: Benzophenone and its derivatives are well-known photoinitiators. Upon absorption of UV light, they can promote polymerization reactions, although the specific efficiency of this derivative would require experimental validation.
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Chemical Probes: The related compound, 4-tert-butylbenzoic acid, has been used in the preparation of cellular chemical probes. This suggests that 4-tert-Butylbenzophenone could serve as a starting material for similar probes after functional group manipulation.
Safety and Handling
4-tert-Butylbenzophenone is classified as an irritant and a combustible solid. Standard laboratory safety protocols should be strictly followed.
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
| GHS Pictograms | Irritant (Xi) | |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. Classified as a combustible solid. | |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves, lab coat. Use in a well-ventilated fume hood. |
Conclusion
4-tert-Butylbenzophenone is a well-defined chemical compound with established physical and spectroscopic properties that facilitate its unambiguous identification. Its synthesis is straightforward via the Friedel-Crafts acylation, a robust and scalable reaction. While primarily serving as a synthetic intermediate, its benzophenone core suggests potential applications in photochemistry and materials science. Proper handling and adherence to safety guidelines are essential when working with this compound. This guide provides the foundational technical knowledge required for its effective and safe use in a research and development setting.
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